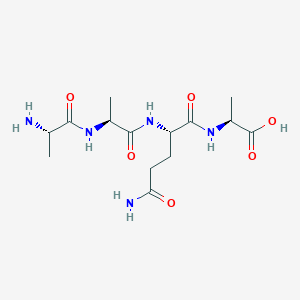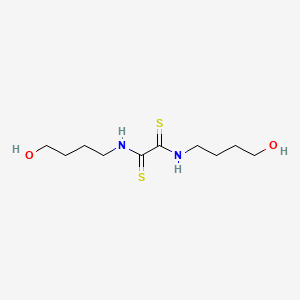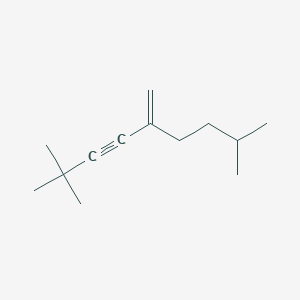![molecular formula C14H13NO4 B15162114 [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid CAS No. 142714-39-4](/img/structure/B15162114.png)
[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid: is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid typically involves the reaction of indole derivatives with acylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches has also been explored for the production of indole derivatives, leveraging microbial cell factories to convert precursors into the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid is used as a precursor for the synthesis of more complex indole derivatives. It serves as a building block for the development of new compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Indole derivatives are known to interact with various biological targets, making them valuable in the study of cellular processes .
Medicine: In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic effects. They have shown promise in the treatment of various diseases, including cancer, inflammation, and microbial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in the chemical industry .
Mécanisme D'action
The mechanism of action of [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by influencing signaling pathways, gene expression, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Uniqueness: [1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
142714-39-4 |
|---|---|
Formule moléculaire |
C14H13NO4 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
2-[1-(3-oxobutanoyl)indol-3-yl]acetic acid |
InChI |
InChI=1S/C14H13NO4/c1-9(16)6-13(17)15-8-10(7-14(18)19)11-4-2-3-5-12(11)15/h2-5,8H,6-7H2,1H3,(H,18,19) |
Clé InChI |
GLOPKFLFUCSMSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)




![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)


![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
